molecular formula C7H5N3O3 B11761007 6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B11761007
M. Wt: 179.13 g/mol
InChI Key: PQXBTIFSLJHLPZ-UHFFFAOYSA-N
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Description

6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a nitro group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Amino-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: The amino group provides different reactivity and biological activity compared to the nitro group.

    1H-Pyrrolo[2,3-b]pyridin-6-amine: Another derivative with distinct chemical and biological properties.

Uniqueness

6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable molecule in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-nitro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-2-5-6(9-7)1-4(3-8-5)10(12)13/h1,3H,2H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBTIFSLJHLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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